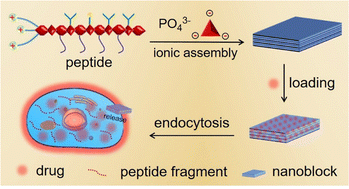Self-assembled peptide-based nanoblocks for drug delivery†
New Journal of Chemistry Pub Date: 2023-09-25 DOI: 10.1039/D3NJ03414C
Abstract
The exploitation of available self-assembled systems for the effective uptake and release of hydrophobic antitumor or antiviral drugs in cells remains a great challenge. Oligopeptides are highly promising candidates among the multitudinous self-assembled biomaterial systems, owing to their unique properties of sequence adjustability, self-assembly, good biocompatibility, etc. Here, an amphiphilic peptide (Pep1) was designed and synthesized, and can self-assemble into nanoblocks with a size of 100–150 nm and a height of 34 nm upon crosslinking with PO43−. The assembly mechanism of the nanoblocks was elucidated, and the assembly was found to be driven by synergistic interactions, including the hydrophobic effect, electrostatic interactions, directional H-bonds and polar zippers derived from hydrophilic residues. Moreover, the Pep1/PO43− nanoblocks can not only encase drug molecules with a favourable loading rate and rapid release in the presence of trypsin, but also show good biocompatibility. This work may promote the development of self-assembled systems based on peptides for prominent future biomedical applications.


Recommended Literature
- [1] Optical limiting in the visible range: molecular engineering around N4,N4′-bis(4-methoxyphenyl)-N4,N4′-diphenyl-4,4′-diaminobiphenyl
- [2] Electrochemical measurement of the DNA bases adenine and guanine at surfactant-free graphene modified electrodes†
- [3] MOF-derived M-OOH with rich oxygen defects by in situ electro-oxidation reconstitution for a highly efficient oxygen evolution reaction†
- [4] Experimental and theoretical study of the electronic spectrum of BeAl
- [5] Label-free electrochemiluminescent immunosensor for α-fetoprotein: performance of Nafion–carbon nanodots nanocomposite films as antibody carriers†
- [6] Multiform La2O3: Yb3+/Er3+/Tm3+ submicro-/microcrystals derived by hydrothermal process: Morphology control and tunable upconversion luminescence properties†
- [7] Construction of coumarin-based cross-linked micelles with pH responsive hydrazone bond and tumor targeting moiety†
- [8] An ultrastable olefin-linked covalent organic framework for photocatalytic decarboxylative alkylations under highly acidic conditions†
- [9] Metal coordination and metal activation abilities of commonly unreactive chloromethanes toward metal–organic frameworks
- [10] Predicting adsorption on metals: simple yet effective descriptors for surface catalysis†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 1623-99-0
-
CAS no.: 124252-41-1
-
CAS no.: 157887-82-6









